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molecular formula C8H7FO3 B070980 3-Fluoro-5-methoxybenzoic acid CAS No. 176548-72-4

3-Fluoro-5-methoxybenzoic acid

Cat. No. B070980
M. Wt: 170.14 g/mol
InChI Key: WUHJSLPINVJGPW-UHFFFAOYSA-N
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Patent
US07863271B2

Procedure details

To a solution of fuming nitric acid (18 mL) and glacial acetic acid (36 mL) preheated to 55° C. was added 3-fluoro-5-methoxybenzoic acid (3.00 g, 17.63 mmol) portion wise over 5 min. The mixture was maintained at 55° C. for an additional 90 min. The reaction was cooled to ambient temperature and poured onto ice-water (200 mL). The pH of the solution was adjusted to 2 using aqueous NaHCO3 solution. The precipitate formed was filtered and washed with hexanes (100 mL) to afford 5-fluoro-3-methoxy-2-nitrobenzoic acid (2.52 g, 66%) as a white solid. 1H NMR and MS consistent.
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
36 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[F:5][C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([O:15][CH3:16])[CH:14]=1)[C:9]([OH:11])=[O:10].C([O-])(O)=O.[Na+]>C(O)(=O)C>[F:5][C:6]1[CH:14]=[C:13]([O:15][CH3:16])[C:12]([N+:1]([O-:4])=[O:2])=[C:8]([CH:7]=1)[C:9]([OH:11])=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
18 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=C(C1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
36 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
preheated to 55° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to ambient temperature
ADDITION
Type
ADDITION
Details
poured onto ice-water (200 mL)
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with hexanes (100 mL)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=C(C(=O)O)C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.52 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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